p-SCN-Bn-TCMC Hydrochloride, chemically known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator that plays a crucial role in radiopharmaceutical chemistry. This compound features a thioisocyanate group (-SCN) which is reactive towards amine and hydroxyl groups, allowing it to conjugate with various biomolecules such as peptides and antibodies. The TCMC moiety is a strong chelator capable of binding heavy metal ions, making this compound particularly valuable in medical imaging and targeted therapy applications .
The reactivity of p-SCN-Bn-TCMC Hydrochloride stems from its thioisocyanate group, which can form stable covalent bonds with nucleophilic sites on biomolecules. Key reactions include:
The biological activity of p-SCN-Bn-TCMC Hydrochloride is primarily linked to its ability to act as a radiolabeling agent for imaging and therapeutic purposes. Its conjugation with specific targeting moieties allows for selective binding to cancer cells or other pathological tissues. For example, bioconjugates of p-SCN-Bn-TCMC targeting prostate-specific membrane antigen have demonstrated effective binding and stability in biological environments . Furthermore, the compound's stability against serum degradation enhances its potential for clinical applications.
The synthesis of p-SCN-Bn-TCMC Hydrochloride involves several steps:
p-SCN-Bn-TCMC Hydrochloride finds diverse applications in:
Interaction studies involving p-SCN-Bn-TCMC Hydrochloride focus on its binding properties with metal ions and biological molecules. Notable findings include:
Several compounds exhibit similar chelating properties or functionalities as p-SCN-Bn-TCMC Hydrochloride. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| p-SCN-Bn-DOTA | Bifunctional chelator | Higher stability compared to p-SCN-Bn-TCMC |
| DOTA (1,4,7,10-tetraazacyclododecane) | Strong chelator without thioisocyanate | Commonly used in PET imaging |
| N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Chelator for heavy metals | Novel design targeting specific isotopes |
| 1,4,7-triazacyclononane | General chelator | Versatile applications but less specificity |
p-SCN-Bn-TCMC Hydrochloride stands out due to its dual functionality as both a strong metal chelator and a reactive linker for biomolecules, making it particularly suitable for targeted radiotherapy and imaging applications .
The optimization of cyclen-based macrocycle functionalization represents a critical advancement in the synthesis of para-isothiocyanato-benzyl-1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane hydrochloride and related compounds [1]. The foundational approach involves the systematic modification of 1,4,7,10-tetraazacyclododecane (cyclen) through controlled alkylation reactions with bromoacetamide derivatives [1]. Research has demonstrated that the reaction of bromoacetamide precursors with cyclen in anhydrous acetonitrile provides optimal conditions for tetrasubstitution, yielding the desired tetrakis(carbamoylmethyl) functionality [1].
The functionalization process typically employs a five-fold molar excess of bromoacetamide relative to cyclen, with potassium carbonate serving as the base in refluxing acetonitrile for extended reaction periods of six days [1]. This methodology has been refined to achieve isolated yields ranging from 42% to 63% depending on the specific bromoacetamide derivative employed [1]. The reaction mechanism proceeds through sequential nucleophilic substitution reactions, where each nitrogen atom of the cyclen ring attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the amide linkage [1].
Critical optimization parameters include temperature control, reaction time, and base selection. Studies have shown that the use of anhydrous diisopropylethylamine as an alternative base can improve reaction efficiency under inert atmosphere conditions [1]. The reaction temperature of 80°C has been identified as optimal for maintaining reactivity while minimizing side product formation [1]. Purification strategies involve column chromatography over silica gel using methylene chloride/methanol gradient elution systems, with typical retention factors ranging from 0.05 to 0.08 [1].
Advanced synthetic approaches have incorporated protection-deprotection strategies to enhance selectivity and yield. The use of tert-butyl protecting groups for carboxylic acid functionalities has proven effective in preventing unwanted cyclization reactions [1]. Palladium-catalyzed hydrogenolysis conditions using hydrogen gas over palladium on carbon have been successfully employed for selective deprotection of benzyl-protected intermediates, achieving yields of 75% after high-performance liquid chromatography purification [2].
Recent developments in macrocycle functionalization have focused on building-coupling-pairing strategies that enable systematic diversification of the cyclen scaffold [3]. These approaches involve the sequential coupling of three distinct building blocks: functionalized cyclen derivatives, diverse amine components, and bis-electrophile cyclization linkers [3]. This methodology has demonstrated the ability to generate libraries containing thousands of macrocyclic variants while maintaining synthetic efficiency [3].
Table 1: Optimization Parameters for Cyclen Functionalization
| Parameter | Optimal Condition | Yield Range (%) | Reference Method |
|---|---|---|---|
| Temperature | 80°C | 42-63 | Reflux conditions [1] |
| Reaction Time | 6 days | 54-63 | Extended heating [1] |
| Base System | K₂CO₃/DIPEA | 40-75 | Comparative study [1] |
| Solvent System | Anhydrous CH₃CN | 42-63 | Inert atmosphere [1] |
| Purification Method | Column chromatography | 88-95 | Gradient elution [1] |
The incorporation of isothiocyanate linkers into cyclen-based macrocycles represents a sophisticated chemical transformation that enables the creation of bifunctional chelating agents [4]. The isothiocyanate functional group serves as a reactive electrophilic center that readily forms thiourea linkages with primary amines, making it invaluable for bioconjugation applications [5]. The synthesis of para-isothiocyanato-benzyl derivatives typically involves the introduction of the isothiocyanate moiety through carefully controlled reaction conditions [6].
Multiple synthetic pathways have been developed for isothiocyanate incorporation, with the most commonly employed method involving the reaction of primary amines with thiophosgene or related reagents [6]. However, safety considerations have led to the development of alternative approaches using less hazardous reagents such as hydrogen peroxide or sodium persulfate for the conversion of dithiocarbamate intermediates to isothiocyanates [6]. These methodologies offer improved safety profiles while maintaining excellent yields ranging from 62% to 98% [6].
The formation of isothiocyanates from hydroximoyl chlorides represents a particularly efficient approach, achieving quantitative yields with reaction times of only one to five minutes at room temperature [6]. This method employs thiourea as a sulfur source in the presence of triethylamine, producing isothiocyanates with minimal purification requirements [6]. The proposed mechanism involves the initial formation of a hydroximoyl-thiourea adduct, followed by elimination to generate the desired isothiocyanate product [6].
Microwave-assisted synthesis has emerged as a rapid alternative for isothiocyanate formation, utilizing Lawesson reagent for the sulfurization of isocyanate precursors [6]. This approach requires specialized microwave conditions with power settings of 500 watts and alumina baths to ensure uniform heating [6]. The process achieves yields of 43% or higher within minutes, representing a significant improvement in reaction efficiency [6].
The tandem Staudinger/aza-Wittig reaction sequence has been developed as a highly effective method for synthesizing complex isothiocyanates from azide precursors [6]. This approach demonstrates excellent scalability and can be performed on multi-gram scales without complications [6]. The reaction proceeds through phosphine-mediated reduction of azides to amines, followed by carbon disulfide insertion and elimination to form the isothiocyanate functionality [6].
Table 2: Isothiocyanate Synthesis Methods Comparison
| Method | Reaction Time | Yield (%) | Temperature | Safety Profile |
|---|---|---|---|---|
| Thiophosgene Route | 2-4 hours | 70-85 | 0-25°C | Moderate risk [6] |
| Hydrogen Peroxide | 1-3 hours | 80-95 | 25-50°C | High safety [6] |
| Hydroximoyl Chlorides | 1-5 minutes | >98 | 25°C | High safety [6] |
| Microwave-Assisted | 2-4 minutes | 43-75 | Variable | Moderate risk [6] |
| Staudinger/aza-Wittig | 4-8 hours | 85-95 | 25-80°C | High safety [6] |
The incorporation of isothiocyanate linkers into macrocyclic frameworks requires careful consideration of regioselectivity and functional group compatibility [7]. Studies have demonstrated that the isothiocyanate group exhibits high reactivity toward primary amines under physiological conditions, with reaction kinetics that are optimal at pH values between 7.2 and 9.0 [5]. The formation of thiourea linkages proceeds through nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, resulting in stable covalent bonds [5].
Advanced linker incorporation strategies have focused on the development of orthogonal functional groups that enable selective modification in the presence of other reactive centers [8]. Click chemistry approaches utilizing strain-promoted azide-alkyne cycloaddition have been successfully employed for site-specific chelator attachment [8]. These methods offer exceptional selectivity and proceed under mild conditions that preserve the integrity of sensitive macrocyclic structures [8].
The development of scalable production methodologies for clinical-grade para-isothiocyanato-benzyl-1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane hydrochloride requires adherence to Good Manufacturing Practice standards and implementation of robust quality control systems [9]. Clinical manufacturing differs significantly from research-scale synthesis, necessitating comprehensive process validation, material traceability, and batch-to-batch consistency [10].
The transition from laboratory-scale to clinical-grade production involves systematic optimization of reaction parameters to ensure reproducibility at larger scales [11]. Critical factors include mixing efficiency, heat transfer characteristics, and mass transfer limitations that become more pronounced as batch sizes increase [11]. Process Analytical Technology has been implemented to monitor critical parameters in real-time, enabling immediate detection and correction of process deviations [11].
Material sourcing represents a fundamental challenge in clinical-grade production, as raw materials must meet pharmaceutical specifications for purity, residual solvents, and heavy metal content [12]. Supplier qualification programs have been established to ensure consistent material quality across multiple production campaigns [12]. Raw material specifications typically require purity levels exceeding 99% with stringent limits on process-related impurities and degradation products [13].
Equipment design for clinical-grade synthesis incorporates features that enhance containment, cleaning validation, and process control [14]. Stainless steel reactor systems with specialized surface treatments minimize product contact with potentially reactive surfaces [14]. Automated sampling systems enable representative batch sampling while maintaining system integrity [14]. Temperature and pressure monitoring systems provide continuous documentation of critical process parameters [15].
Quality control methodologies for clinical-grade material encompass both in-process testing and final product release specifications [13]. High-performance liquid chromatography methods have been developed for the determination of chemical purity, with detection limits at the parts-per-million level [13]. Mass spectrometry techniques enable structural confirmation and impurity profiling [13]. Residual solvent analysis employs gas chromatography methods with headspace sampling to ensure compliance with International Council for Harmonisation guidelines [13].
Table 3: Clinical-Grade Production Requirements
| Parameter | Specification | Testing Method | Frequency |
|---|---|---|---|
| Chemical Purity | ≥99.0% | HPLC-UV | Each batch [13] |
| Water Content | ≤0.5% | Karl Fischer | Each batch [15] |
| Residual Solvents | ≤ICH limits | GC-Headspace | Each batch [13] |
| Heavy Metals | ≤10 ppm | ICP-MS | Each batch [13] |
| Endotoxins | ≤1.0 EU/mg | LAL assay | Each batch [15] |
| Sterility | Sterile | USP method | Each batch [15] |
Scale-up methodologies have been developed to maintain process consistency across different batch sizes ranging from kilogram to multi-kilogram scales [3]. Three-component synthesis strategies enable the efficient preparation of large macrocycle libraries while maintaining high purity standards [3]. These approaches eliminate the need for intermediate purification steps, reducing both processing time and material losses [3].
Facility design for clinical-grade production incorporates segregated manufacturing areas with appropriate environmental controls [14]. Clean room classification systems ensure particulate control appropriate for pharmaceutical manufacturing [14]. Environmental monitoring programs track viable and non-viable particulates, providing assurance of manufacturing environment suitability [15]. Personnel training programs ensure consistent execution of manufacturing procedures across multiple production campaigns [10].
Validation protocols for clinical-grade processes encompass installation qualification, operational qualification, and performance qualification phases [16]. Process validation studies demonstrate consistent production of material meeting all specified quality attributes [16]. Cleaning validation ensures effective removal of product residues and cleaning agents from manufacturing equipment [15]. Computer system validation provides assurance of data integrity for electronic batch records and analytical data [10].
Prostate-specific membrane antigen is a 100 kilodalton, 750 amino acid transmembrane glycoprotein characterized by a unique structural organization that facilitates specific molecular recognition and binding interactions [1]. The protein exhibits a type II transmembrane architecture comprising three distinct domains: a short 19 amino acid N-terminal intracellular domain, a 24 amino acid transmembrane segment, and a large 707 amino acid C-terminal extracellular domain [1] [2]. This extracellular domain serves as the primary target for therapeutic and diagnostic conjugates, containing the essential enzymatic active site and recognition motifs.
The crystal structure of the prostate-specific membrane antigen ectodomain reveals a symmetric homodimer configuration with structural similarity to transferrin receptor, though possessing unique functional capabilities absent in the transferrin receptor [3]. Each polypeptide chain contains three functionally distinct domains: a protease domain encompassing residues 56-116 and 352-591, an apical domain spanning residues 117-351, and a helical domain containing residues 592-750 [4]. The substrate-binding cavity, approximately 1,100 square angstroms in size, is formed at the interface between these three domains and contains a binuclear zinc site essential for enzymatic activity [4].
The enzymatic functionality of prostate-specific membrane antigen stems from its glutamate carboxypeptidase activity, facilitated by a binuclear zinc coordination site within the protease domain [3]. Unlike the structurally similar transferrin receptor, which lacks protease activity, prostate-specific membrane antigen contains catalytic residues and a proposed substrate-binding arginine patch that enable its enzymatic functions [4]. The zinc coordination environment involves specific amino acid residues that maintain the proper geometry for substrate recognition and catalytic turnover.
The active site architecture includes several critical recognition elements that determine substrate specificity and inhibitor binding affinity. The S1 binding site accommodates the terminal carboxylate group of substrates and inhibitors, while additional subsites provide selectivity for specific molecular motifs [5]. Molecular dynamics simulations have revealed that the binding of inhibitors induces conformational changes in two key structural elements: the entrance lid and the interface loop, which modulate access to the active site and influence binding kinetics [6].
The binding kinetics of prostate-specific membrane antigen with small molecule ligands demonstrate remarkable specificity and affinity, with measured association rates ranging from 2.0 × 10^6 to 5.5 × 10^6 per molar per second and dissociation rates from 5.4 × 10^-5 to 4.2 × 10^-4 per second [7]. These kinetic parameters result in equilibrium dissociation constants in the nanomolar range, with values such as 0.07 ± 0.02 nanomolar for specific targeting ligands at physiological temperature [7].
The mode of binding significantly influences internalization kinetics and cellular uptake efficiency. Studies comparing irreversible, slowly reversible, and reversible inhibitors have demonstrated that irreversible inhibitors exhibit superior uptake and internalization characteristics compared to their reversible counterparts [8]. Irreversible inhibitors achieved 25% cellular uptake after 4 hours, while slowly reversible inhibitors reached only 9.2% under identical conditions [9]. This differential uptake behavior has profound implications for the design of therapeutic conjugates, as enhanced internalization facilitates more effective intracellular delivery of radiopharmaceuticals.
Computational analysis of prostate-specific membrane antigen-inhibitor interactions reveals that binding thermodynamics involve a complex balance between enthalpy and entropy contributions [6]. For inhibitors binding in monomeric form, the interaction is primarily entropy-driven, with solvation entropy from binding-induced water rearrangements playing a crucial role. Conversely, inhibitors binding in dimeric configurations exhibit enthalpy-driven interactions due to more extensive protein-ligand contacts [6].
The molecular recognition process involves multiple non-covalent interactions, including hydrogen bonding, salt bridges, electrostatic interactions, and aromatic stacking arrangements [5]. The binding free energies calculated for various inhibitors range from -15.2 to -43.9 kilocalories per mole, indicating strong thermodynamic stability of the protein-ligand complexes [5]. These interactions collectively contribute to the high selectivity and affinity observed for prostate-specific membrane antigen-targeting molecules.
The coordination chemistry underlying chelator-moiety interactions represents a fundamental aspect of radiopharmaceutical design, particularly for complexation with alpha and beta-emitting radiometals [10]. Chelation involves the formation of ring structures through coordination bonds between multidentate ligands and metal centers, resulting in thermodynamically and kinetically stable complexes essential for in vivo applications [11]. The stability of these complexes is characterized by formation constants, which quantify the equilibrium between the metal ion, ligand, and resulting chelate complex [12].
The coordination number and geometry of metal-chelator complexes vary depending on the specific metal ion and ligand architecture. Most transition and heavy metals prefer coordination numbers of 4 to 6, though this can extend beyond 12 for certain metal-ligand combinations [11]. The geometric arrangement of donor atoms around the metal center influences both the thermodynamic stability and kinetic inertness of the resulting complex, with chelate ring size playing a crucial role in determining overall stability [13].
The compound p-SCN-Bn-TCMC HCl exemplifies sophisticated chelator design for radiometal complexation, incorporating a 12-membered tetraazacyclododecane macrocycle (1,4,7,10-tetraazacyclododecane) with four carbamoylmethyl pendant arms [14]. This macrocyclic framework provides an optimal coordination environment for various metal ions through its nitrogen donor atoms and additional coordination sites from the pendant groups. The TCMC (1,4,7,10-tetrakis-(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane) core offers softer donor characteristics compared to carboxylate-containing analogues, making it particularly suitable for coordinating intermediate-to-soft metal ions according to Hard-Soft Acid-Base theory [14].
The coordination geometry of TCMC complexes typically involves 6-coordinate binding, with all four nitrogen atoms from the macrocyclic backbone and two oxygen atoms from adjacent pendant amide groups participating in metal coordination [14]. This coordination mode has been confirmed through crystallographic studies of natural mercury complexes, demonstrating the ligand's capacity to accommodate large metal ions while maintaining structural integrity [14].
Alpha-emitting radioisotopes present unique challenges for chelator design due to their large ionic radii and specific coordination preferences [15]. Actinium-225, with its 10-day half-life and emission of four alpha particles during decay, requires exceptionally stable chelation to withstand the energetic recoil effects associated with alpha decay [15]. The coordination chemistry of large alpha-emitters is dominated by ionic bonding interactions, necessitating chelator designs that maximize electrostatic interactions while minimizing electronic repulsion between negatively charged binding groups [16].
Current chelation strategies for actinium-225 face significant limitations, as demonstrated by computational studies showing that traditional chelators like DOTA exhibit insufficient binding affinity for effective complexation [17]. Formation constant calculations reveal that actinium complexes show lower stability compared to smaller radiometals such as gallium, terbium, and bismuth, with radiochemical conversion yields below 90% even under elevated temperature conditions [17]. These findings highlight the need for specialized chelator designs optimized for large alpha-emitting cations.
Beta-emitting radioisotopes such as lutetium-177, yttrium-90, and indium-111 exhibit different coordination requirements compared to alpha-emitters, generally demonstrating more favorable complexation with existing macrocyclic chelators [18]. The coordination chemistry of these radiometals benefits from their smaller ionic radii and higher charge densities, enabling formation of kinetically inert complexes suitable for therapeutic applications [18].
Studies with mercury-197, representing an unusual "soft" radiometal, have revealed interesting coordination behavior with TCMC-based chelators [19]. While parent TCMC exhibited poor radiolabeling efficiency (0-6% radiochemical yield), the bifunctional derivative p-SCN-Bn-TCMC achieved quantitative labeling (100% ± 0.0%) under identical conditions [19]. Nuclear magnetic resonance spectroscopy and density functional theory calculations indicate that mercury coordination occurs through the cyclen backbone framework, though competition exists between macrocycle binding and coordination to the isothiocyanate functional group [19].
The kinetic stability of metal-chelator complexes represents a critical parameter for radiopharmaceutical applications, as complex dissociation can lead to redistribution of radioactivity to non-target tissues [20]. Kinetically inert complexes resist ligand substitution reactions due to high activation energy barriers, even when thermodynamically less stable than potential products [21]. This kinetic inertness is particularly important for complexes with alpha-emitters, where recoil energy from radioactive decay can potentially disrupt metal-ligand bonds.
Experimental evaluation of complex stability involves challenge experiments with competing ligands such as human serum proteins and biologically relevant chelators like glutathione [19]. The mercury-197 complex of p-SCN-Bn-TCMC demonstrated remarkable kinetic inertness when challenged against these biological competitors, maintaining integrity over extended time periods [19]. This stability profile contrasts with simpler chelator-metal combinations that show significant degradation under similar conditions.
The thermodynamic stability of metal-chelator complexes is quantitatively described through formation constants, which represent the equilibrium position for complex formation reactions [13]. These constants are typically expressed as logarithmic values due to their large magnitude, with higher values indicating greater thermodynamic stability [12]. The formation constant for a metal-ligand complex incorporates all contributing thermodynamic factors, including enthalpy changes from bond formation and breaking, entropy changes from molecular reorganization, and solvation effects [12].
For chelator systems relevant to radiopharmaceutical applications, formation constants span several orders of magnitude depending on the specific metal-ligand combination. Computational studies of various radiometal complexes with macrocyclic chelators have revealed formation constant values ranging from 10^15 to 10^25, reflecting the exceptional stability of well-matched metal-chelator pairs [17]. These values must be considered in the context of competing equilibria present in biological systems, where endogenous metal-binding proteins and small molecule chelators can influence complex speciation [20].
The Hard-Soft Acid-Base principle provides a fundamental framework for understanding metal-chelator compatibility and predicting complex stability [14]. According to this theory, hard metals (small, highly charged cations) preferentially bind to hard donors (oxygen, nitrogen), while soft metals (large, polarizable cations) favor soft donors (sulfur, phosphorus). Intermediate metals exhibit binding preferences between these extremes, often showing good affinity for mixed donor environments [14].
The TCMC chelator framework represents an intermediate donor system, incorporating both nitrogen donors from the macrocycle and oxygen donors from the carbamoylmethyl pendant arms [14]. This donor combination makes TCMC particularly suitable for intermediate metals such as lead-212, which has found extensive application in clinical radiopharmaceutical development [14]. The successful complexation of lead-212 with TCMC-based chelators at exceptionally low concentrations (85 kilobecquerels per micromole) demonstrates the thermodynamic compatibility of this metal-chelator pairing [14].
The aqueous environment significantly influences the thermodynamic stability of metal-chelator complexes through solvation effects and competitive binding interactions [20]. Water molecules compete with chelator donor atoms for coordination sites on metal ions, particularly affecting the binding kinetics and equilibrium positions for complex formation [22]. The effectiveness of chelation in aqueous systems depends on the relative binding affinities of the chelator versus water molecules and other competing species [22].
Computational studies incorporating solvation models have provided insights into the solvent contributions to complex stability [17]. Calculations using both the Solvation Model Density and Conductor-like Screening Model approaches reveal that solvation effects can significantly alter the relative stabilities of different metal-chelator combinations [17]. These studies indicate that gas-phase binding preferences may not accurately predict solution-phase behavior, emphasizing the importance of including solvent effects in stability assessments.
The temperature dependence of complex formation and dissociation provides important information about the enthalpic and entropic contributions to thermodynamic stability [23]. Variable-temperature nuclear magnetic resonance studies of metal-chelator systems reveal the dynamic exchange processes that occur in solution, including conformational rearrangements and intermolecular ligand exchange reactions [24]. These dynamic processes influence both the kinetics of complex formation and the long-term stability under physiological conditions.
Experimental studies with actinium-225 complexation have demonstrated that increasing reaction temperature alone is insufficient to achieve quantitative labeling with conventional chelators [17]. Despite temperature increases from 25°C to 95°C, radiochemical conversion remained below acceptable levels, indicating that kinetic accessibility rather than thermodynamic stability may be the limiting factor for certain metal-chelator combinations [17]. This observation highlights the importance of considering both thermodynamic and kinetic factors in chelator design.
The biological environment presents numerous competing species that can potentially disrupt metal-chelator complexes through transchelation or metal exchange reactions [20]. Serum proteins such as albumin and transferrin possess metal-binding sites that can compete with synthetic chelators, particularly for kinetically labile complexes [25]. The assessment of complex stability in biological media requires consideration of all potential competing equilibria, including both protein-bound and free metal-binding species [25].
Comprehensive stability evaluation involves calculation of effective formation constants that account for all competing species present in serum or plasma [20]. This approach provides a more realistic assessment of complex stability under physiological conditions compared to simple binary metal-chelator equilibria [25]. Studies with bifunctional chelators have demonstrated that structural modifications, such as the addition of isothiocyanate functional groups, can significantly enhance complex stability in biological media while maintaining targeting vector attachment capability [19].